molecular formula C9H11NO4 B8645999 2-(3-Methyl-4-nitrophenoxy)ethanol

2-(3-Methyl-4-nitrophenoxy)ethanol

Cat. No.: B8645999
M. Wt: 197.19 g/mol
InChI Key: GPIYPNRMOGQYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-4-nitrophenoxy)ethanol is a chemical compound of interest in various research and development fields. While specific analytical data for this exact compound is limited, it is structurally related to phenoxyethanol-based molecules used in applied chemistry. One of the closest and well-studied analogues is 3-Methylamino-4-nitrophenoxyethanol, which is established as a semipermanent (direct) hair colorant used in cosmetic research and formulation . The safety profile of this analogous compound has been extensively reviewed, with assessments indicating a low level of percutaneous absorption and a No Observed Adverse Effect Level (NOAEL) identified in toxicological studies . Researchers investigating the synthesis and properties of complex organic molecules may find this compound valuable. It serves as a useful intermediate or building block in organic synthesis and materials science, particularly for constructing molecules with nitrophenoxy and ethanol functional groups. Its structure suggests potential applicability in the development of dyes, pigments, and other functional materials. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate precautions, referring to the relevant safety data sheet before use.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(3-methyl-4-nitrophenoxy)ethanol

InChI

InChI=1S/C9H11NO4/c1-7-6-8(14-5-4-11)2-3-9(7)10(12)13/h2-3,6,11H,4-5H2,1H3

InChI Key

GPIYPNRMOGQYQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs of 2-(3-Methyl-4-nitrophenoxy)ethanol include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring
2-(4-Nitrophenoxy)ethanol 16365-27-8 C₈H₉NO₄ 183.16 4-Nitro, no methyl group
2-(3-Methoxy-4-nitrophenoxy)ethanol 168766-15-2 C₉H₁₁NO₅ 197.19 3-Methoxy, 4-nitro
3-Methylamino-4-nitrophenoxyethanol 59820-63-2 C₉H₁₂N₂O₄ 212.20 3-Methylamino, 4-nitro
2-(3-Nitrophenoxy)ethanol - C₈H₉NO₄ 183.16 3-Nitro, no methyl group

Key Differences :

  • Substituent Effects: The methyl group in 2-(3-Methyl-4-nitrophenoxy)ethanol enhances lipophilicity compared to the unsubstituted 2-(4-Nitrophenoxy)ethanol . Methoxy and methylamino substituents introduce polar functional groups, altering solubility and reactivity.
  • Nitro Group Position: The para-nitro group in 2-(4-Nitrophenoxy)ethanol confers stronger electron-withdrawing effects than the meta-nitro isomer (2-(3-Nitrophenoxy)ethanol) .

Physicochemical Properties

  • Lipophilicity: The methyl group in 2-(3-Methyl-4-nitrophenoxy)ethanol increases logP (partition coefficient) compared to analogs lacking alkyl substituents, enhancing membrane permeability .
  • Thermal Stability :
    • Nitro groups generally reduce thermal stability. However, methyl and methoxy substituents may mitigate decomposition rates by steric hindrance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Methyl-4-nitrophenoxy)ethanol, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves nitro-phenolic intermediates. A common approach is the Williamson ether synthesis, where 3-methyl-4-nitrophenol reacts with ethylene oxide or a haloethanol derivative under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include temperature control (60–80°C), stoichiometric excess of the alkoxylating agent, and inert atmosphere to prevent oxidation. Impurities like unreacted 3-methyl-4-nitrophenol (CAS 2581-34-2) must be monitored via HPLC .

Q. How can researchers confirm the structural integrity of 2-(3-Methyl-4-nitrophenoxy)ethanol post-synthesis?

  • Methodology : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to verify phenolic O–CH₂–CH₂–OH connectivity and absence of nitro group reduction.
  • FTIR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C–O–C ether stretch).
  • X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) enable refinement of bond lengths and angles, critical for resolving positional isomerism .

Q. What safety protocols are essential for handling 2-(3-Methyl-4-nitrophenoxy)ethanol in laboratory settings?

  • Methodology :

  • Storage : Keep at 0–6°C to prevent decomposition; use amber vials to avoid photodegradation of the nitro group .
  • Exposure limits : Adhere to heavy metal contamination thresholds (<20 mg/kg Pb, <3 mg/kg As) as per GB/T 30799 standards for nitro-aromatic compounds .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 2-(3-Methyl-4-nitrophenoxy)ethanol derivatives for enhanced reactivity?

  • Methodology :

  • DFT calculations : Predict activation energies for nitro-group reduction or ether bond cleavage under varying pH.
  • QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with biological activity, leveraging databases like PubChem for analogous structures (e.g., 3-Methylamino-4-nitrophenoxyethanol, CAS 59820-63-2) .

Q. What advanced analytical techniques resolve contradictions in reported degradation pathways of 2-(3-Methyl-4-nitrophenoxy)ethanol?

  • Methodology :

  • LC-MS/MS : Identify transient intermediates (e.g., 3-methyl-4-nitrophenol) during photolytic or microbial degradation.
  • Isotopic labeling : Use deuterated analogs (e.g., 3-Methyl-d³-4-nitrophenol-2,5,6-d³, CAS 1219803-89-0) to trace reaction mechanisms .

Q. What experimental designs elucidate the compound’s role in surfactant or drug-delivery systems?

  • Methodology :

  • Micellization studies : Measure critical micelle concentration (CMC) via surface tension assays. Compare with structurally similar surfactants (e.g., 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol, CAS 10137-98-1) to assess hydrophobic tail effects .
  • In vitro release assays : Use Franz diffusion cells to evaluate encapsulation efficiency in liposomal formulations .

Q. How do structural modifications impact the compound’s interaction with biological targets (e.g., enzymes or membranes)?

  • Methodology :

  • Docking simulations : Screen derivatives against acetylcholinesterase (AChE) or cytochrome P450 isoforms, inspired by organophosphate analogs like Fenitrothion (CAS 122-14-5) .
  • Membrane permeability assays : Use Caco-2 cell monolayers to quantify logP-driven transport .

Q. What strategies mitigate environmental risks during large-scale research use of 2-(3-Methyl-4-nitrophenoxy)ethanol?

  • Methodology :

  • Biodegradation screening : Employ OECD 301F tests with activated sludge to assess half-lives.
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in synthesis to reduce toxicity .

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